molecular formula C23H24N6 B2685337 6-(3-methylpiperidin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 955337-72-1

6-(3-methylpiperidin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B2685337
CAS RN: 955337-72-1
M. Wt: 384.487
InChI Key: DJWSGLLBYDIMRF-UHFFFAOYSA-N
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Description

“6-(3-methylpiperidin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a chemical compound . It is also known as "N-methyl-N- [ (3R,4R)-4-methyl-3-piperidinyl]-7H-pyrrolo [2,3-d]pyrimidin-4-amine hydrochloride" .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a method described by Ledoussal and coworkers relies upon the stereocenter that is set within Garner’s aldehyde and a key step involving the ring-closing metathesis reaction .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed . For instance, at 100 K, the crystal system of a similar compound is triclinic, with a space group P̲ .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied . For example, the structure of a similar compound was solved by the dual-space algorithm and refined by full-matrix least squares against F 2 using the NoSpherA2 algorithm .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For instance, a similar compound is a brown solid, with a yield of 57%, and a melting point of 191–192 °C .

Scientific Research Applications

Synthesis and Structural Studies

The research applications of pyrazolo[3,4-d]pyrimidin derivatives, akin to 6-(3-methylpiperidin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, primarily focus on their synthesis, structural characterization, and potential bioactivities. Studies have demonstrated the synthesis of pyrazole derivatives through reactions involving hydroxymethyl pyrazole derivatives and primary amines, yielding compounds with distinct bioactivities. These synthesized compounds have been characterized using various spectroscopic methods and X-ray crystallography, revealing insights into their structural configurations and potential bioactive sites (Titi et al., 2020).

Antimicrobial and Antitubercular Activities

Another crucial application area is the exploration of antimicrobial and antitubercular potentials. Pyrazolo[3,4-d]pyrimidin derivatives have been synthesized and evaluated for their insecticidal and antibacterial properties, showing promising activity against various microbial strains (Deohate & Palaspagar, 2020). Additionally, novel pyrazolopyrimidines derivatives have demonstrated anticancer and anti-5-lipoxygenase activities, indicating their potential therapeutic applications (Rahmouni et al., 2016). Moreover, nitrogen-rich piperazine-pyrimidine-pyrazole hybrids have shown significant antitubercular activity in both in silico and in vitro studies, highlighting their potential as mycobacterium tuberculosis inhibitors (Vavaiya et al., 2022).

Antiviral Activity

Research into the antiviral activities of pyrazolo[3,4-d]pyrimidin derivatives has yielded compounds with significant in vitro efficacy against viruses like herpes simplex virus type-1. These studies have facilitated the development of various synthetic routes for constructing heterocyclic rings with potential therapeutic applications (Tantawy et al., 2012).

Safety and Hazards

The safety and hazards of similar compounds are not well-documented in the literature .

Future Directions

The future directions of research on similar compounds have been discussed . For example, CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

properties

IUPAC Name

6-(3-methylpiperidin-1-yl)-N,1-diphenylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6/c1-17-9-8-14-28(16-17)23-26-21(25-18-10-4-2-5-11-18)20-15-24-29(22(20)27-23)19-12-6-3-7-13-19/h2-7,10-13,15,17H,8-9,14,16H2,1H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJWSGLLBYDIMRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-methylpiperidin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

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